NHPI vs. N-Hydroxymaleimide (NHMI): Bond Dissociation Energy Comparison
N-Hydroxyphthalimide (NHPI) exhibits a slightly lower O–H bond dissociation energy (BDE) than N-hydroxymaleimide (NHMI), indicating marginally greater ease of radical formation and HAT initiation. Gas-phase BDEs calculated by G3B3 and CBS-APNO methods are 83.3 and 83.5 kcal mol⁻¹ for NHPI and NHMI, respectively [1]. Liquid-phase BDE for NHPI ranges from 83.3 to 83.7 kcal mol⁻¹ across various solvents [1].
| Evidence Dimension | O–H Bond Dissociation Energy (BDE) in gas phase |
|---|---|
| Target Compound Data | 83.3 kcal mol⁻¹ (348.5 kJ mol⁻¹) |
| Comparator Or Baseline | N-Hydroxymaleimide (NHMI): 83.5 kcal mol⁻¹ (349.4 kJ mol⁻¹) |
| Quantified Difference | 0.2 kcal mol⁻¹ lower BDE for NHPI |
| Conditions | Quantum chemical calculations (G3B3, CBS-APNO) with bond-isodesmic work reactions; gas phase |
Why This Matters
Lower BDE correlates with more facile PINO radical generation, potentially improving catalytic initiation rates under identical conditions.
- [1] Hermans, I.; Jacobs, P.; Peeters, J. Theoretical Study of the Oxidation Catalyst N-Hydroxyphthalimide (NHPI): Thermochemical Properties, Internal Rotor Potential, and Gas- and Liquid-Phase Bond Dissociation Energies. J. Phys. Chem. A 2007, 111 (12), 2437–2446. View Source
